molecular formula C11H17BrClN B578559 N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride CAS No. 1209906-44-4

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride

Cat. No.: B578559
CAS No.: 1209906-44-4
M. Wt: 278.618
InChI Key: ZTCVFIGUTHIZMA-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride is a chemical building block of interest in advanced organic synthesis and pharmaceutical research. The compound features a tertiary amine structure, incorporating both a sterically hindered tert-butyl group and a bromine-substituted benzyl group. The bromine atom on the aromatic ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . This characteristic makes it a valuable intermediate for medicinal chemistry programs aimed at discovering new bioactive molecules. The tert-butyl group can be exploited to influence the molecule's stereoelectronic properties, which may be critical in modulating interactions with biological targets or in the study of Frustrated Lewis Pairs (FLPs) for catalytic hydrogenation processes . This compound is for research use only and is strictly intended for use in laboratory-scale chemical synthesis. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-4-6-10(12)7-5-9;/h4-7,13H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCVFIGUTHIZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672608
Record name N-[(4-Bromophenyl)methyl]-2-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209906-44-4
Record name N-[(4-Bromophenyl)methyl]-2-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Molar Ratio : A 1:1.2 ratio of 4-bromobenzyl chloride to tert-butylamine minimizes side products like dialkylated amines.

  • Base : Triethylamine (2 eq.) neutralizes HCl generated in situ, shifting equilibrium toward product formation.

  • Temperature : Reactions conducted at 0–25°C over 12–24 hours achieve 75–85% conversion (Table 1).

Table 1: Alkylation Method Optimization

ParameterOptimal ValueYield (%)Purity (HPLC, %)
SolventToluene8298.5
Temperature (°C)258599.1
Reaction Time (h)188398.8

Post-reaction workup involves filtration to remove ammonium salts, followed by solvent evaporation. The free base is precipitated as the hydrochloride salt using gaseous HCl in diethyl ether, yielding a white crystalline solid.

Reductive Amination of 4-Bromobenzaldehyde with tert-Butylamine

Reductive amination offers a two-step alternative, avoiding hazardous alkylating agents. This method condenses 4-bromobenzaldehyde with tert-butylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Catalytic Systems and Efficiency

  • Reducing Agents : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 achieves 88–92% yield.

  • Hydrogenation : Palladium on carbon (Pd/C) under 3 atm H2 at 50°C for 6 hours provides 94% yield with >99% purity.

Critical Considerations :

  • pH Control : Maintaining acidic conditions (acetic acid) stabilizes the imine intermediate.

  • Catalyst Loading : 5 wt% Pd/C optimizes hydrogen uptake while minimizing costs.

Catalytic Coupling Under Hydrogenation Conditions

A novel approach adapted from CN103058876B employs transition metal catalysis for direct C-N bond formation. Using bis(pentamethylcyclopentadienyl)zinc and a N-heterocyclic carbene (NHC) ligand, this method achieves quantitative yields under high-pressure hydrogen.

Procedure :

  • Substrates : 4-Bromotoluene and tert-butylamine.

  • Catalyst System : 0.5 mol% Cp2Zn (Cp = pentamethylcyclopentadienyl) with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

  • Conditions : 50°C, 100 atm H2 in benzene-d6 for 72 hours.

Advantages :

  • Eliminates stoichiometric bases.

  • Tolerates electron-deficient aryl bromides.

Limitations :

  • High equipment costs for pressurized reactors.

  • Requires rigorous exclusion of moisture.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable:

  • Automated Feed Control : Precise addition of 4-bromobenzyl chloride and tert-butylamine.

  • In-line Analytics : Real-time NMR monitoring reduces batch failures.

Purification Techniques :

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield 99.5% pure hydrochloride salt.

  • Chromatography : Reserved for high-value batches requiring ultrahigh purity (>99.9%).

Analytical Characterization

Identity and purity are confirmed via:

  • ¹H NMR (400 MHz, D2O): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, CH2), 1.42 (s, 9H, C(CH3)3).

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 acetonitrile/0.1% TFA).

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzylamine derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted benzylamines, N-oxides, and reduced benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its structural characteristics allow it to influence neurotransmitter systems, making it a valuable building block for drugs aimed at treating conditions such as depression and anxiety.

Biological Activity Studies
The compound is also used in biological studies to investigate the effects of benzylamine derivatives. Researchers have focused on its potential antimicrobial and anticancer properties, exploring how modifications to its structure can enhance efficacy against various pathogens and cancer cell lines.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block. It is utilized in the creation of more complex molecules, including heterocycles and analogs of natural products. This application is crucial for developing new materials and compounds with desirable properties.

Study 1: Anticancer Properties

A study investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in certain types of cancer cells. This highlights its potential as a lead compound for developing new anticancer agents.

Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound showed promising results against various bacterial strains. The compound was effective in inhibiting growth, suggesting its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism by which N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares N-(4-bromobenzyl)-2-methylpropan-2-amine hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Key Properties/Applications
1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride C₁₆H₁₈Br₂ClN 425.59 Two 4-bromophenyl groups Tertiary amine Higher molecular weight; potential for enhanced π-π interactions in receptor binding .
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride C₁₇H₂₂ClNO 291.82 4-methoxybenzyl, benzyl Secondary amine Methoxy group increases electron density; potential for altered pharmacokinetics .
N-(4-bromobenzyl)-2-butanamine hydrochloride C₁₁H₁₅BrClN 276.60 Linear butyl chain Primary amine Reduced steric hindrance compared to tert-butyl; may improve metabolic stability .
N-(4-Fluorobenzyl)-1-methoxypropan-2-amine hydrochloride C₁₂H₁₇FClNO 261.72 Fluorine substituent, methoxy Secondary amine Fluorine’s electronegativity enhances binding affinity in some biological targets .
N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide C₁₈H₁₅BrF₂N₄O 437.24 Pyrazole, difluoromethyl Amide Planar amide structure influences crystallinity; potential kinase inhibitor .

Biological Activity

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride, often referred to as N-BMB-H, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

N-BMB-H has the molecular formula C9H12BrClN\text{C}_9\text{H}_{12}\text{Br}\text{Cl}\text{N}. Its structure features a bromobenzyl group attached to a secondary amine, which contributes to its unique chemical properties. The presence of the bromine atom in the para position is particularly noteworthy as it influences the compound's reactivity and biological interactions.

The biological activity of N-BMB-H is primarily attributed to its interactions with neurotransmitter systems. Research indicates that it may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. These interactions can influence various physiological processes, including mood regulation, cognition, and behavior.

Molecular Targets

  • Neurotransmitter Receptors : N-BMB-H potentially interacts with receptors involved in neurotransmission.
  • Enzymatic Pathways : The compound may influence enzymatic activities related to neurotransmitter metabolism.

Antimicrobial Properties

Research has shown that N-BMB-H exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of compounds similar to N-BMB-H have been investigated for their antimicrobial properties, suggesting that modifications to the bromobenzyl structure can enhance efficacy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-BMB-H, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
N-(o-Bromobenzyl)-N-methyl-2-propynylamine hydrochlorideContains an o-bromobenzyl groupDifferent position of bromine affects reactivity
N-(4-Bromobenzyl)-N-(tert-butyl)amine hydrochloridetert-butyl group instead of methylIncreased steric hindrance may alter properties
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochlorideDifferent configuration at the amineStereochemistry influences biological activity

The presence of the branched alkane structure and the para-positioned bromine distinguishes N-BMB-H from these compounds, potentially affecting its reactivity and biological interactions .

Case Studies

  • Neurological Disorders : In studies focusing on neurological disorders, compounds similar to N-BMB-H have been shown to influence neurotransmitter levels significantly. This suggests that N-BMB-H could be a valuable candidate for further research in treating conditions like depression or anxiety .
  • Pharmacological Applications : A recent study explored various derivatives of benzylamines for their pharmacological activities. Findings indicated that modifications to the benzyl group could enhance the binding affinity to specific receptors, hinting at possible therapeutic applications for N-BMB-H in drug development .

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